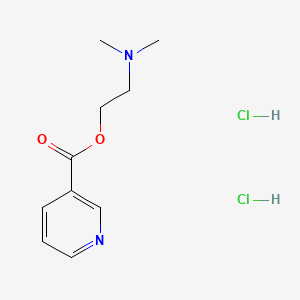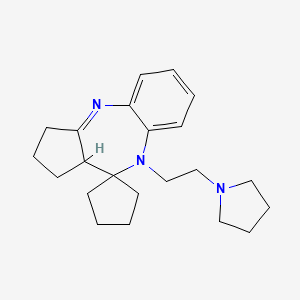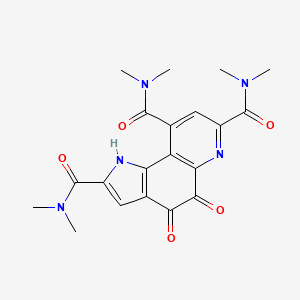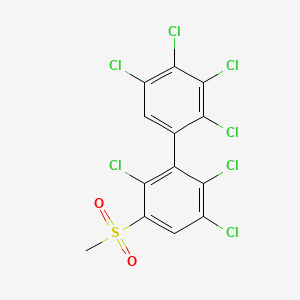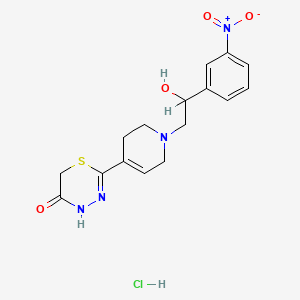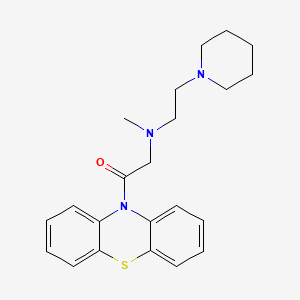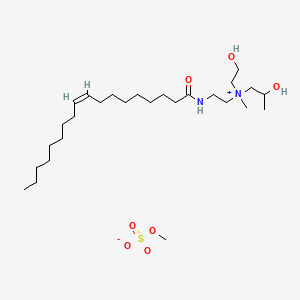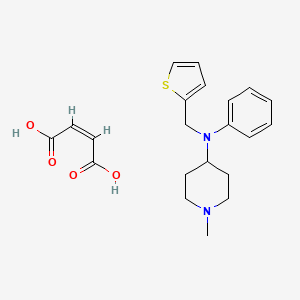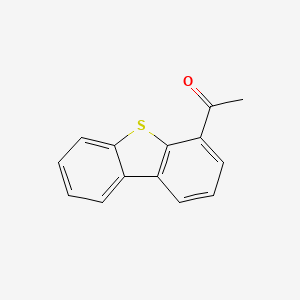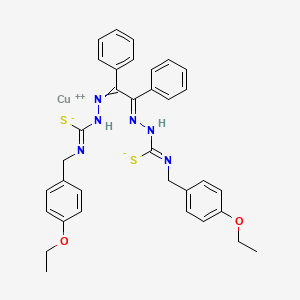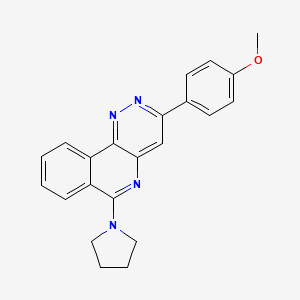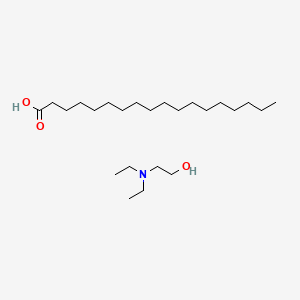
2-(Diethylamino)ethanol;octadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethanol;octadecanoic acid is a compound formed by the combination of 2-(Diethylamino)ethanol and octadecanoic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Diethylamino)ethanol is typically synthesized by the reaction of diethylamine with ethylene oxide . The reaction is carried out in an ethanol solution at a controlled temperature range of 35-75°C to obtain the crude product, which is then purified by distillation .
Octadecanoic acid is usually derived from natural sources such as animal fats and vegetable oils through hydrolysis or saponification processes .
Industrial Production Methods
In industrial settings, 2-(Diethylamino)ethanol is produced by continuously feeding ethylene oxide into a solution of diethylamine in ethanol, followed by distillation to remove low-boiling impurities . Octadecanoic acid is produced on a large scale by hydrolyzing triglycerides from animal fats or vegetable oils, followed by purification through crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethylaminoacetaldehyde.
Substitution: It reacts with alkyl halides to form quaternary ammonium salts.
Esterification: It reacts with carboxylic acids to form esters.
Octadecanoic acid primarily undergoes:
Esterification: It reacts with alcohols to form esters.
Hydrogenation: It can be hydrogenated to form stearyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Alkyl halides such as methyl iodide are used.
Esterification: Carboxylic acids and alcohols are used under acidic conditions.
Major Products
Oxidation: N,N-diethylaminoacetaldehyde.
Substitution: Quaternary ammonium salts.
Esterification: Esters of 2-(Diethylamino)ethanol and octadecanoic acid.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethanol;octadecanoic acid has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)ethanol involves its ability to act as a nucleophile in substitution reactions, forming quaternary ammonium salts that facilitate phase transfer catalysis . Octadecanoic acid acts as a hydrophobic tail in surfactants, reducing surface tension and enhancing emulsification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyldiethanolamine: Similar structure but with a methyl group instead of an ethyl group.
2-Dimethylaminoethanol: Contains two methyl groups instead of ethyl groups.
Triethanolamine: Contains three ethanolamine groups.
Uniqueness
2-(Diethylamino)ethanol;octadecanoic acid is unique due to its combination of a tertiary alkanolamine with a fatty acid, providing both hydrophilic and hydrophobic properties, making it highly effective in applications such as surfactants and phase transfer catalysis .
Eigenschaften
CAS-Nummer |
68929-16-8 |
|---|---|
Molekularformel |
C18H36O2.C6H15NO C24H51NO3 |
Molekulargewicht |
401.7 g/mol |
IUPAC-Name |
2-(diethylamino)ethanol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-7(4-2)5-6-8/h2-17H2,1H3,(H,19,20);8H,3-6H2,1-2H3 |
InChI-Schlüssel |
MRJWKJUSWPVRHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCN(CC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


